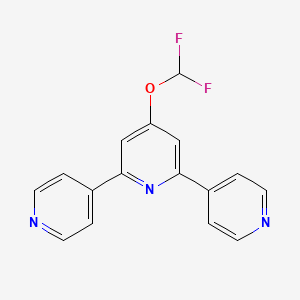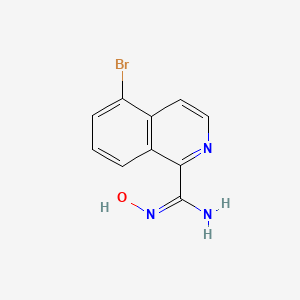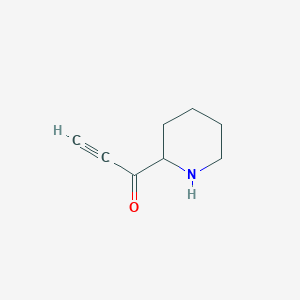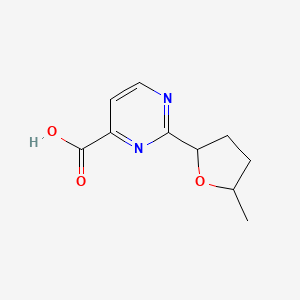
(Boc-L-Cys-Oet)2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Boc-L-Cys-Oet)2 typically involves the protection of the cysteine amino group with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(Boc-L-Cys-Oet)2 undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Boc and ethyl ester groups can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for Boc removal and sodium hydroxide for ester hydrolysis.
Major Products
The major products formed from these reactions include cysteine derivatives with various protective groups removed or modified, depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
(Boc-L-Cys-Oet)2 is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs.
Wirkmechanismus
The mechanism of action of (Boc-L-Cys-Oet)2 involves its role as a protected cysteine derivative. The Boc group protects the amino group, while the ethyl ester protects the carboxyl group, allowing for selective reactions at the thiol group. This selective reactivity is crucial in peptide synthesis, where precise control over the reaction conditions is necessary to obtain the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Boc-L-Cys-OH): Lacks the ethyl ester group, making it less suitable for certain synthetic applications.
(Fmoc-L-Cys-Oet)2: Uses a different protective group (fluorenylmethyloxycarbonyl) which offers different reactivity and stability profiles.
Uniqueness
(Boc-L-Cys-Oet)2 is unique due to its dual protective groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in complex peptide synthesis where multiple steps and precise control are required .
Eigenschaften
Molekularformel |
C20H36N2O8S2 |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
ethyl (2R)-3-[[(2R)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H36N2O8S2/c1-9-27-15(23)13(21-17(25)29-19(3,4)5)11-31-32-12-14(16(24)28-10-2)22-18(26)30-20(6,7)8/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14-/m0/s1 |
InChI-Schlüssel |
HKFFIUNOEJMMOG-KBPBESRZSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C(CSSCC(C(=O)OCC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)


![tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B13152926.png)



![4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13152950.png)





